NUCC-0226272

EZH2 Degradation Pharmacokinetics PROTAC

NUCC-0226272 is a VHL-based PROTAC degrader specifically engineered for complete EZH2 ablation, surpassing occupancy-driven inhibitors like tazemetostat by eliminating both catalytic and scaffolding functions. With validated in vivo PK (IP Cmax 3650 ng/mL, t1/2 3.46h) and antiproliferative activity in prostate cancer models, it is an essential tool for studying PRC2 loss-of-function. This event-driven pharmacology ensures durable target suppression and is ideal for SAR studies comparing VHL vs. CRBN E3 ligase recruitment.

Molecular Formula C67H91N9O8S
Molecular Weight 1182.6 g/mol
Cat. No. B12372003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNUCC-0226272
Molecular FormulaC67H91N9O8S
Molecular Weight1182.6 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)CCCCCCCCCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C
InChIInChI=1S/C67H91N9O8S/c1-9-75(53-27-33-84-34-28-53)57-37-52(36-55(46(57)4)63(80)69-40-56-44(2)35-45(3)71-64(56)81)50-23-21-49(22-24-50)41-73-29-31-74(32-30-73)60(79)18-16-14-12-10-11-13-15-17-59(78)72-62(67(6,7)8)66(83)76-42-54(77)38-58(76)65(82)68-39-48-19-25-51(26-20-48)61-47(5)70-43-85-61/h19-26,35-37,43,53-54,58,62,77H,9-18,27-34,38-42H2,1-8H3,(H,68,82)(H,69,80)(H,71,81)(H,72,78)/t54-,58+,62-/m1/s1
InChIKeyGQULETMWOLCBGK-MUSRFAHESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide (NUCC-0226272) as a Targeted EZH2 PROTAC Degrader


The compound with the systematic IUPAC name is designated as NUCC-0226272 (CAS 3004503-12-9) and functions as a proteolysis-targeting chimera (PROTAC) engineered for the selective degradation of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of Polycomb Repressive Complex 2 (PRC2) . This heterobifunctional molecule comprises an EZH2-binding warhead derived from a substituted 3-amino-5-phenylbenzamide core, conjugated via a long flexible linker to a von Hippel-Lindau (VHL) E3 ligase ligand [1]. In cellular models, NUCC-0226272 induces proteasome-dependent degradation of EZH2, leading to the depletion of the PRC2 component SUZ12 and the reduction of the repressive histone mark H3K27me3, thereby impairing the proliferation of cancer cells dependent on EZH2 activity .

Why Simple EZH2 Inhibitors Cannot Substitute for (2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide (NUCC-0226272)


Traditional EZH2 small molecule inhibitors, such as tazemetostat, function through an occupancy-driven mechanism that only blocks the catalytic SET domain, leaving non-catalytic scaffolding functions intact and often leading to acquired resistance via compensatory protein upregulation or secondary mutations like Y641N [1]. In contrast, NUCC-0226272 operates as a PROTAC degrader, leveraging the ubiquitin-proteasome system to eliminate the entire EZH2 protein, thereby ablating both catalytic and non-catalytic activities . This event-driven pharmacology provides a more durable and profound suppression of PRC2 function, making it a non-substitutable tool for research focused on complete EZH2 loss-of-function phenotypes. The degradation of EZH2 also leads to the secondary loss of SUZ12 and a decrease in H3K27me3 levels, which is not observed with simple catalytic inhibition .

Quantitative Differentiation of (2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide (NUCC-0226272) Against Key Comparators


NUCC-0226272 Demonstrates In Vivo Pharmacokinetic Exposure Supporting Preclinical EZH2 Degradation Studies

NUCC-0226272 exhibits favorable in vivo exposure in mice, which is a critical determinant for its utility in preclinical models. When administered via intraperitoneal (IP) injection at 4 mg/kg to C57Bl/6 mice, NUCC-0226272 achieved a peak plasma concentration (Cmax) of 3650 ng/mL at 0.83 hours (Tmax), with a terminal half-life (t1/2) of 3.46 hours . This exposure profile provides a benchmark for achieving effective EZH2 degradation in vivo. In comparison, the clinical-stage EZH2 inhibitor tazemetostat has a reported half-life of approximately 3.1 hours in mice at a similar dose, but as an inhibitor, it requires continuous target occupancy rather than event-driven degradation, highlighting a key difference in their PK/PD relationships [1].

EZH2 Degradation Pharmacokinetics PROTAC In Vivo

Functional Degradation of PRC2 Components by NUCC-0226272 Exceeds Catalytic Inhibition Alone

In C4-2B prostate cancer cells, treatment with NUCC-0226272 at 10 μM for 6 days resulted in the strong degradation of the target protein EZH2 . Critically, this degradation event triggered the secondary loss of the PRC2 core component SUZ12 and a substantial reduction in the downstream repressive histone mark H3K27me3 . This is in direct contrast to EZH2 catalytic inhibitors such as EPZ-6438 (tazemetostat), which potently inhibit H3K27me3 (IC50 = 11 nM in biochemical assays) but do not affect EZH2 or SUZ12 protein levels [1]. The concurrent loss of SUZ12 indicates a destabilization of the entire PRC2 complex, a functional outcome that cannot be achieved by simple catalytic inhibition and is a hallmark of effective PROTAC-mediated degradation.

EZH2 Degradation PRC2 SUZ12 H3K27me3

NUCC-0226272 Exhibits Antiproliferative Activity in Prostate Cancer Cell Lines at Defined Concentrations

NUCC-0226272 demonstrates concentration-dependent antiproliferative effects in androgen-dependent and androgen-independent prostate cancer cell lines. Following a 5-day treatment, the compound exhibited antiproliferative activity against LNCaP and 22Rv1 cells within a concentration range of 0.01 to 10 μM . This establishes its utility as a chemical probe for EZH2-dependent cancer models. For comparison, the first-in-class EZH2 PROTAC degrader MS177 (CRBN-based) was reported to have a GI50 (50% growth inhibition) of 0.2 μM in EOL-1 leukemia cells, while the VHL-based PROTAC P4 (compound 73) demonstrated a DC50 of 150 nM for EZH2 degradation in MOLM-13 cells [1]. The specific EC50 for NUCC-0226272 in these assays has not been disclosed, but its activity window is defined, positioning it among a growing class of EZH2 degraders with distinct linker and ligase chemistries.

Antiproliferation Prostate Cancer EZH2 Degrader

NUCC-0226272 is a VHL-Recruiting PROTAC with Distinct Structural Features Compared to CRBN-Based EZH2 Degraders

NUCC-0226272 is a VHL-based PROTAC, as evidenced by its structural composition, which includes a hydroxyproline-containing moiety (4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide) recognized by the VHL E3 ligase [1]. This contrasts with other prominent EZH2 degraders such as MS177 and UNC7700, which recruit the CRBN E3 ligase via pomalidomide or lenalidomide-based ligands [2][3]. The choice of E3 ligase can influence degradation efficiency, selectivity, and the potential for resistance mechanisms. For instance, the VHL-based PROTAC P4 (73) has been noted for its potent degradation profile, while the CRBN-based MS8847 (84) has a reported DC50 of 34 nM in EOL-1 cells [3]. The specific linker of NUCC-0226272, comprising an 11-oxoundecanoyl chain and a piperazine-phenyl spacer, provides a unique chemical topology that may affect ternary complex formation and cellular permeability compared to the cis-cyclobutane linker in UNC7700 or the PEG-based linkers in other EZH2 PROTACs [3][4].

PROTAC Design E3 Ligase VHL Linker Chemistry

NUCC-0226272's VHL-Based Degradation Mechanism Provides an Alternative to PRMT-Targeting Probes

For researchers investigating epigenetic regulation, it is crucial to distinguish between distinct classes of tool compounds. NUCC-0226272 is a PROTAC degrader of EZH2, a histone methyltransferase, whereas compounds like MS023 are inhibitors of Type I protein arginine methyltransferases (PRMTs) [1]. MS023 displays potent inhibition of PRMT6 with an IC50 of 4 nM, but it is a pan-Type I PRMT inhibitor with activity against PRMT1 (IC50 = 30 nM) and PRMT8 (IC50 = 5 nM) [1]. This broad activity profile within the PRMT family can confound phenotypic interpretations. In contrast, NUCC-0226272 targets a distinct epigenetic writer (EZH2) via a different mechanism (protein degradation), and its activity is not confounded by PRMT family cross-reactivity [2]. The selection of NUCC-0226272 over a PRMT inhibitor like MS023 is thus mandated by the specific biological question: EZH2/PRC2 biology versus PRMT-mediated arginine methylation.

Epigenetics PRMT6 MS023 Tool Compound Selection

Recommended Research Applications for (2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide (NUCC-0226272)


Preclinical In Vivo Studies of EZH2-Dependent Cancers

Researchers aiming to evaluate the therapeutic potential of complete EZH2 ablation in mouse models of cancer should utilize NUCC-0226272. Its established in vivo pharmacokinetic profile in C57Bl/6 mice (Cmax = 3650 ng/mL at 4 mg/kg IP, t1/2 = 3.46 h) provides a dosing benchmark for achieving plasma concentrations that support target engagement . This is particularly relevant for models of prostate cancer, where the compound has demonstrated antiproliferative activity in LNCaP and 22Rv1 cells . The use of NUCC-0226272 in such studies allows for the interrogation of EZH2's non-catalytic scaffolding functions, which are not addressed by catalytic inhibitors like tazemetostat [1].

Comparative Mechanistic Studies of VHL- vs. CRBN-Recruiting EZH2 PROTACs

Investigators conducting structure-activity relationship (SAR) or mechanistic studies on PROTAC-mediated degradation can employ NUCC-0226272 as a benchmark VHL-based EZH2 degrader. Its distinct E3 ligase recruitment (VHL) and unique linker chemistry (11-oxoundecanoyl-piperazine-phenyl) [2] provide a direct comparison to CRBN-based degraders such as MS177 or UNC7700 [3][4]. By comparing degradation kinetics, ternary complex formation efficiency, and resistance profiles across different E3 ligase platforms, researchers can derive insights into optimal degrader design for PRC2 targets.

Studies of PRC2 Complex Stability and Epigenetic Reprogramming

For experiments requiring the complete destabilization of the PRC2 complex, NUCC-0226272 is a superior tool compared to EZH2 catalytic inhibitors. The compound's ability to induce the degradation of EZH2 and the secondary loss of the core component SUZ12, along with a reduction in H3K27me3, confirms that it disrupts the entire PRC2 complex . This makes NUCC-0226272 an ideal probe for investigating the downstream transcriptional and chromatin remodeling consequences of complete PRC2 loss, which is a more comprehensive perturbation than simple enzymatic inhibition by agents such as EPZ-6438 [1].

Chemical Biology Tool to Differentiate EZH2 and PRMT6 Functions

In epigenetic research, it is critical to use the correct probe for the intended target. NUCC-0226272 specifically degrades EZH2, while MS023 is a pan-Type I PRMT inhibitor with potent activity against PRMT6 (IC50 = 4 nM) [5]. Researchers studying the distinct roles of EZH2/PRC2 versus PRMT6 in cancer or development should select NUCC-0226272 to interrogate EZH2 biology without the confounding effects of PRMT family inhibition. This ensures that phenotypic observations are correctly attributed to the loss of EZH2 function rather than off-target effects on arginine methyltransferases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NUCC-0226272

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.